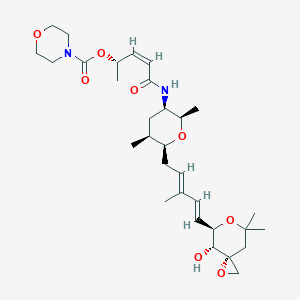
Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate
Descripción general
Descripción
Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate, also known as m-cresol, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, water-soluble compound with a pungent odor. It can be found in various natural sources, such as coal tar, creosote, and wood smoke. It is also used in the production of pharmaceuticals, dyes, and resins.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
It is used in synthesizing various heterocycles with a cyclopropyl substituent. For example, Methyl 3-cyclopropyl-3-oxopropanoate aids in the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate (Pokhodylo, Matiichuk, & Obushak, 2010).
Microbial Asymmetric Reduction
Mucor ambiguus IFO 6742 can reduce methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropionate to produce optically active methyl trans-3-(4-methoxyphenyl)glycidates, useful in preparing certain compounds (Nishida, Matsumae, Machida, & Shibatani, 1995).
Fungicidal Activity
Novel (E)-methyl 2-2-[(coumarin-7-yloxy)methyl]phenyl-3-methoxyacrylates, which can be derived from this compound, exhibit significant fungicidal activity against cucumber downy mildew (Liu, Li, Guan, Zhang, & Li, 2007).
Carbonylation of Alkynyl Epoxides
The carbonylation of alkynyl oxiranes using this compound can lead to the production of methyl 5-hydroxy-2,3-pentadienoates and 2,3-dihydrofuran-3-ol derivatives (Piotti & Alper, 1997).
Ring Expansion Reaction
A two-atom azirine ring expansion reaction using this compound can form 3,4-dihydro-2-pyrrol-2-one derivatives with various structures (Rostovskii, Novikov, Khlebnikov, & Yufit, 2017).
Synthesis of Phenylmercury(II) Complexes
Phenylmercury(II) complexes derived from this compound show metal perturbed ligand-centred luminescence and semiconducting properties (Rajput, Yadav, Drew, & Singh, 2015).
Pharmacological Applications
N-methyl m-hydroxy derivative 11m, a related compound, is a potent narcotic antagonist with no significant morphine-like analgesic activity in mice (Jacoby, Boon, Darling, & Willette, 1981).
Organic Synthesis
2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a related compound, was synthesized and studied for its potential applications in organic synthesis (Pimenova, Krasnych, Goun, & Miles, 2003).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with tubulin , a protein that plays a vital role in the life cycle of a cell in a series of cellular processes .
Mode of Action
It’s worth noting that similar compounds have been shown to interfere with the microtubule-tubulin system . This interaction can lead to the inhibition of microtubule polymerization, disrupting the normal functioning of cells .
Biochemical Pathways
Based on the potential interaction with tubulin, it can be inferred that the compound may affect cell division and other cellular processes that rely on the microtubule-tubulin system .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate.
Result of Action
Similar compounds have shown cytotoxic activity against cancer cells . This suggests that this compound could potentially have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-7-3-4-9(12)8(5-7)10(13)6-11(14)16-2/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCBPXZEMNEBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395006 | |
| Record name | methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132017-99-3 | |
| Record name | methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




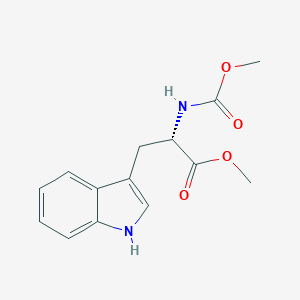
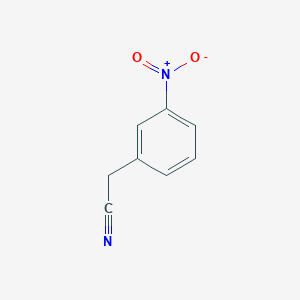



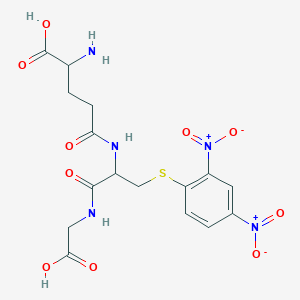
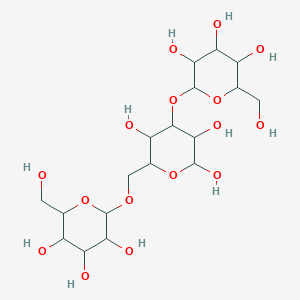


![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)


